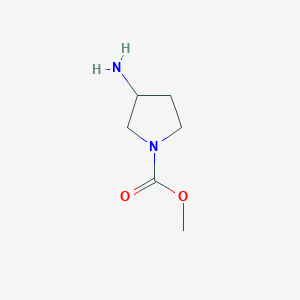
Methyl 3-aminopyrrolidine-1-carboxylate
Katalognummer B8806684
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: SSYCZLYRZHEWQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07595339B2
Procedure details


Add methyl chloroformate (460 μL, 560 mg, 6.0 mmol, 3.0 equiv) to a solution of 3-(tert-butoxycarbonylamino)pyrrolidine (TCI; 373 mg, 2.00 mmol, 1 equiv) and triethylamine (1.1 mL, 800 mg, 7.9 mmol, 3.9 equiv) in anhydr CH2Cl2 (4 mL). Vigorous gas evolution, a slight exotherm, and precipitation can occur. After stirring 30 min, rotary evaporate the reaction mixture (60° C.). Dissolve the resultant material in MeOH to quench any residual chloroformate and rotary evaporate the solution (60° C.). Add trifluoroacetic acid (5 mL) to this material causing gas evolution. Rotary evaporate the reaction solution (40° C.; azeotroping 2× with MeOH). Resultanting in a yellow oil then dissolve in MeOH (30 mL) and add hydroxide resin (Bio-Rad AG® 1-X8, 20-50 mesh; 9.3 g) to free-base the amine. Filter the mixture and evaporate the filtrate by rotary (40° C.; azeotroped 2× with CH2Cl2) to yield 914 mg (300%) of crude product as a light-brown oil. Mass spec indicates desired product is present. Absorb this oil to an SCX column (20 g) activated with 10% AcOH/MeOH. Push MeOH through the column to elute any non-amine material. Elute the product with 2.0 M NH3 in MeOH to yield 269 mg (93.2%) of 3-amino-pyrrolidine-1-carboxylic acid methyl ester as a yellow oil.



Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]([O:4][CH3:5])=[O:3].C(OC([NH:13][CH:14]1[CH2:18][CH2:17][NH:16][CH2:15]1)=O)(C)(C)C.C(N(CC)CC)C>C(Cl)Cl>[CH3:5][O:4][C:2]([N:16]1[CH2:17][CH2:18][CH:14]([NH2:13])[CH2:15]1)=[O:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
460 μL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC
|
|
Name
|
|
|
Quantity
|
373 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CNCC1
|
|
Name
|
|
|
Quantity
|
1.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Vigorous gas evolution, a slight exotherm, and precipitation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rotary evaporate the reaction mixture (60° C.)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Dissolve the resultant material in MeOH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quench any residual chloroformate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rotary evaporate the solution (60° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Rotary evaporate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction solution (40° C.; azeotroping 2× with MeOH)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Resultanting in a yellow oil then dissolve in MeOH (30 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add hydroxide resin (Bio-Rad AG® 1-X8, 20-50 mesh; 9.3 g) to free-base the amine
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by rotary (40° C.; azeotroped 2× with CH2Cl2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 914 mg (300%) of crude product as a light-brown oil
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

